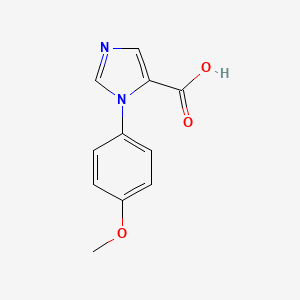

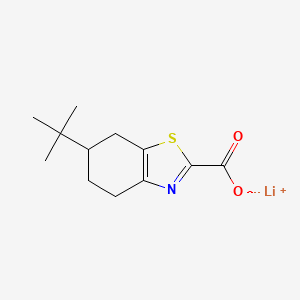

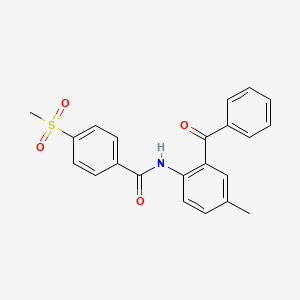

![molecular formula C7H3ClF3N3 B2809570 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1256793-17-5](/img/structure/B2809570.png)

7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Chemical Reactions Analysis

The presence of a fluorine atom and a pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

Synthesis and Characterization

The compound 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine and its derivatives have been extensively studied, primarily focusing on their synthesis, characterization, and potential applications in various fields. For instance, Teixeira et al. (2013) synthesized a series of 1H-pyrazolo[3,4-b]pyridine derivatives to obtain new 1-hydroxybisphosphonates, using spectroscopic data for characterization (Teixeira et al., 2013). Similarly, Vilkauskaitė et al. (2011) and Palka et al. (2014) presented methods for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their oxides, emphasizing the importance of NMR spectroscopic investigations for elucidating their structure (Vilkauskaitė et al., 2011) (Palka et al., 2014).

Anticancer Activity

Several studies have explored the anticancer properties of these compounds. Chavva et al. (2013) prepared novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which showed promising bioactivity against various cancer cell lines (Chavva et al., 2013). Additionally, Nagender et al. (2014) synthesized pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives with notable cytotoxicity against human cancer cell lines (Nagender et al., 2014).

Photophysical Properties

The impact of substituents on the photophysical properties of pyrazolo[3,4-b]pyridine derivatives has also been a subject of research. Patil et al. (2011) analyzed the effect of electron donor and halogen substituents on the fluorescence properties of these compounds, highlighting their potential in fluorescence applications (Patil et al., 2011).

Biomedical Applications

The biomedical applications of pyrazolo[3,4-b]pyridines have been extensively documented. Donaire-Arias et al. (2022) conducted a review on the synthesis and biomedical applications of these compounds, emphasizing their significance in the biomedical field (Donaire-Arias et al., 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-6-5-3(2-12-14-5)1-4(13-6)7(9,10)11/h1-2H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDQBYYNMBZJMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=C(N=C1C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

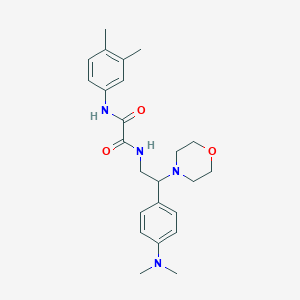

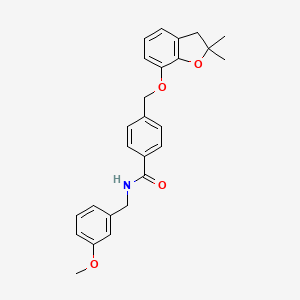

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)

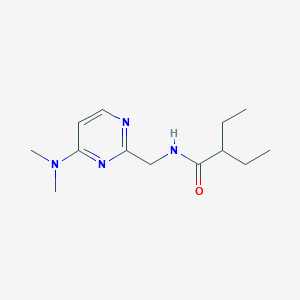

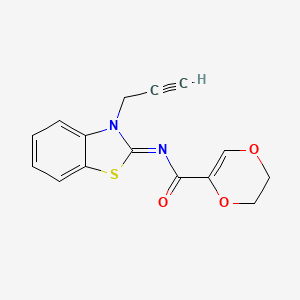

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid](/img/structure/B2809497.png)

![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)

![{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate](/img/structure/B2809502.png)

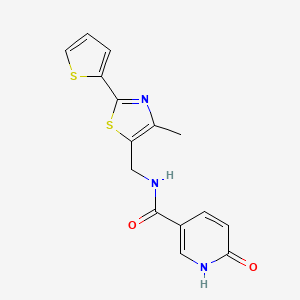

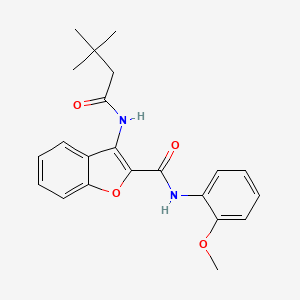

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2809510.png)